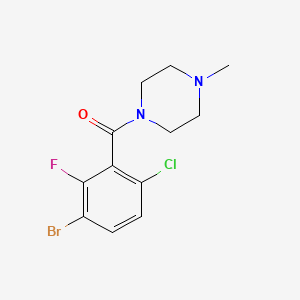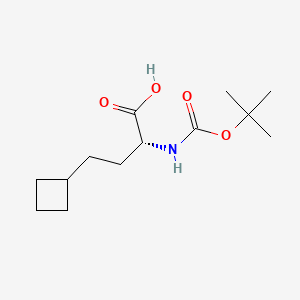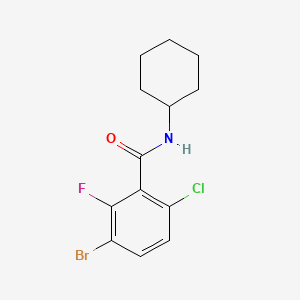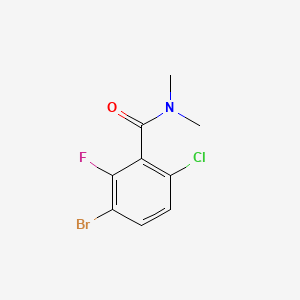
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone, also known as BCPFM, is a novel compound that has recently been studied for its potential applications in scientific research. It is an organic compound composed of a phenyl ring and a piperazinyl group, and is of interest due to its unique structure and potential biochemical and physiological effects.
Scientific Research Applications
Antiviral Research
This compound has potential applications in antiviral research due to its structural similarity to indole derivatives, which have been shown to possess antiviral activities . The presence of halogens like bromine and chlorine could be explored for their electron-withdrawing effects, which might enhance binding to viral proteins.
Anti-inflammatory Studies
The molecular framework of this compound suggests it could be useful in anti-inflammatory studies. Indole derivatives, which share some structural features with this compound, are known to exhibit anti-inflammatory properties . Research could focus on the modulation of inflammatory pathways.
Anticancer Activity
Compounds with halogenated aromatic rings, similar to this molecule, are often investigated for their anticancer properties. The electron-withdrawing halogens may interact with cancer cell DNA or proteins, leading to potential therapeutic applications .
Antimicrobial Potential
The structural complexity of “(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone” could be harnessed for antimicrobial potential. Its halogenated aromatic system might disrupt microbial cell walls or interfere with essential bacterial enzymes .
Neuropharmacological Applications
Given the presence of a piperazine ring, this compound could be relevant in neuropharmacological research. Piperazine derivatives are known to interact with neurotransmitter receptors, which could lead to new treatments for neurological disorders .
Chemical Biology and Probe Development
The unique structure of this compound makes it a candidate for the development of chemical probes. It could be used to study biological systems, particularly by tagging or modifying specific proteins or enzymes to observe their behavior in real-time .
properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClFN2O/c1-16-4-6-17(7-5-16)12(18)10-9(14)3-2-8(13)11(10)15/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJWLLBLNYNMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClFN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)


![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)

![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)


![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)

![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)

